molecular formula C6H10Cl2N2 B1360197 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride CAS No. 71215-95-7

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride

Cat. No.: B1360197
CAS No.: 71215-95-7
M. Wt: 181.06 g/mol
InChI Key: ANZFVGZRGNLSBV-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2. It is a halogenated heterocyclic compound that belongs to the imidazole family. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride typically involves the reaction of 2-methylimidazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of different imidazole derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution: Products include azido, cyano, and thiol derivatives.

    Oxidation: Products include various oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives are formed.

Scientific Research Applications

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
  • 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
  • 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloroethyl)-2-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZFVGZRGNLSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072304
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride
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Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71215-95-7
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71215-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1)
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Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
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